molecular formula C16H33B B12550951 Cyclododecyl(diethyl)borane CAS No. 188585-44-6

Cyclododecyl(diethyl)borane

Cat. No.: B12550951
CAS No.: 188585-44-6
M. Wt: 236.2 g/mol
InChI Key: KWSWOAIHEGYCQQ-UHFFFAOYSA-N
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Description

Cyclododecyl(diethyl)borane is an organoboron compound characterized by the presence of a cyclododecyl group and two ethyl groups attached to a boron atom Organoboron compounds are known for their versatility in organic synthesis, particularly in reactions such as hydroboration and Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclododecyl(diethyl)borane can be synthesized through the hydroboration of cyclododecene with diethylborane. The reaction typically involves the addition of diethylborane to cyclododecene in the presence of a catalyst such as a transition metal complex. The reaction is carried out under an inert atmosphere to prevent oxidation of the borane compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclododecyl(diethyl)borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can act as a reducing agent in organic synthesis.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: The compound can be used in the presence of reducing agents such as lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Boronic acids or borates.

    Reduction: Reduced organic compounds.

    Substitution: Substituted borane derivatives.

Scientific Research Applications

Cyclododecyl(diethyl)borane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration and Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the synthesis of boron-containing biomolecules for biological studies.

    Industry: this compound is used in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of cyclododecyl(diethyl)borane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with electron-rich species, facilitating reactions such as hydroboration and cross-coupling. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Cyclododecyl(diethyl)borane can be compared with other organoboron compounds such as:

    Triethylborane: Similar in structure but with three ethyl groups attached to the boron atom.

    Cyclohexyl(diethyl)borane: Contains a cyclohexyl group instead of a cyclododecyl group.

    Phenyl(diethyl)borane: Contains a phenyl group instead of a cyclododecyl group.

Uniqueness: this compound is unique due to its larger cyclododecyl group, which imparts distinct steric and electronic properties. This uniqueness makes it suitable for specific applications where other organoboron compounds may not be as effective.

Properties

CAS No.

188585-44-6

Molecular Formula

C16H33B

Molecular Weight

236.2 g/mol

IUPAC Name

cyclododecyl(diethyl)borane

InChI

InChI=1S/C16H33B/c1-3-17(4-2)16-14-12-10-8-6-5-7-9-11-13-15-16/h16H,3-15H2,1-2H3

InChI Key

KWSWOAIHEGYCQQ-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)C1CCCCCCCCCCC1

Origin of Product

United States

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